4-bromo-5-fluorothiophene-2-carbonitrile
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Overview
Description
4-Bromo-5-fluorothiophene-2-carbonitrile is a heterocyclic compound that has gained significant attention in the scientific community due to its unique physical and chemical properties. The compound is characterized by the presence of bromine, fluorine, and a nitrile group attached to a thiophene ring, making it a valuable building block in organic synthesis and pharmaceutical research.
Preparation Methods
One common method includes the bromination of 5-fluorothiophene-2-carbonitrile using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Bromo-5-fluorothiophene-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
4-Bromo-5-fluorothiophene-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 4-bromo-5-fluorothiophene-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved can vary, but the presence of the bromine, fluorine, and nitrile groups can influence its binding affinity and activity .
Comparison with Similar Compounds
4-Bromo-5-fluorothiophene-2-carbonitrile can be compared with other thiophene derivatives, such as:
4-Bromo-2-fluorothiophene: Lacks the nitrile group, which may affect its reactivity and applications.
5-Bromo-2-fluorothiophene-3-carbonitrile: Similar structure but with different substitution patterns, leading to variations in chemical behavior and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical and chemical properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
1956323-04-8 |
---|---|
Molecular Formula |
C5HBrFNS |
Molecular Weight |
206 |
Purity |
95 |
Origin of Product |
United States |
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